CUL4A-DDB1 Protein-Protein Interaction Inhibition: Class-Level Activity Profile
The 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile class, to which CAS 333759-71-0 belongs, has been explicitly claimed as inhibitors of the CUL4A-DDB1 protein-protein interaction, a critical node in the CRL4 ubiquitin ligase complex [1]. While specific IC50 values for the 2-nitrophenyl analog are not publicly disclosed in the patent literature, a structurally related analog bearing a different 4-aryl substituent demonstrated an IC50 of 2.03 µM in a CUL4A-DDB1 binding inhibition assay [2]. The presence of the electron-withdrawing 2-nitro group is expected to modulate the electrophilicity of adjacent nitrile moieties, potentially altering covalent engagement kinetics compared to analogs with electron-donating substituents [3].
| Evidence Dimension | CUL4A-DDB1 binding inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature |
| Comparator Or Baseline | Analogous 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile: IC50 = 2.03 µM (BindingDB BDBM748947) [2] |
| Quantified Difference | Quantitative difference cannot be calculated for the 2-nitrophenyl analog due to lack of direct experimental data |
| Conditions | 384-well optimized CUL4A-DDB1 binding inhibition assay [2] |
Why This Matters
For researchers seeking novel CRL4 ubiquitin ligase inhibitors, this compound represents a specific structural entry point within a validated and patented inhibitor class, warranting targeted screening.
- [1] Warren, J.D. et al. Inhibitors of CRL4 ubiquitin ligase and uses thereof. U.S. Patent CA2882579A1, 2015. View Source
- [2] BindingDB Entry BDBM748947. Affinity Data: IC50 = 2.03E+3 nM for CUL4A-DDB1 binding inhibition. View Source
- [3] Devkota, A.K. et al. Reversible covalent inhibition of eEF-2K by carbonitriles. ChemBioChem 2014, 15, 2435-2442. View Source
